3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide

Pyridazinone SAR Heterocyclic medicinal chemistry NaV inhibitor design

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide (CAS 1797356-76-3) is a synthetic heterocyclic compound belonging to the 6-oxo-1,6-dihydropyridazine (pyridazinone) class. It features a pyridazinone core linked via a propanamide bridge to a pyridin-2-yl moiety.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 1797356-76-3
Cat. No. B2573383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide
CAS1797356-76-3
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)CCC(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H14N4O2/c1-17-13(19)8-6-10(16-17)5-7-12(18)15-11-4-2-3-9-14-11/h2-4,6,8-9H,5,7H2,1H3,(H,14,15,18)
InChIKeyBSZUVBLWOUFVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide Procurement Baseline – Core Structure, Physicochemical Profile, and Vendor Availability


3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide (CAS 1797356-76-3) is a synthetic heterocyclic compound belonging to the 6-oxo-1,6-dihydropyridazine (pyridazinone) class. It features a pyridazinone core linked via a propanamide bridge to a pyridin-2-yl moiety. Its molecular formula is C13H14N4O2, with a molecular weight of 258.28 g/mol, a calculated XLogP3-AA of -0.2, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is cataloged in PubChem (CID 71810798) and ChEMBL (CHEMBL5011121), though no bioactivity data is deposited [2]. Pyridazinone derivatives of this type have been disclosed in patent literature as voltage-gated sodium channel (NaV) inhibitors with potential application in pain treatment [3]. The compound is commercially available from specialty chemical suppliers for research use, though purity and exact sourcing should be verified directly with vendors.

Matches NaV1.7 inhibitor chemotype with patent-defined pharmacophore features
Provides unsubstituted pyridin-2-yl baseline for analog SAR comparisons
Structurally defined probe for linker length and tautomer-controlled studies

Why 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide Cannot Be Replaced by Its Closest Analogs Without Validation


The pyridazinone-propanamide chemotype is highly sensitive to substituent variations on both the heterocyclic core and the amide-linked aromatic ring. Structurally close analogs, such as the 4-methylpyridin-2-yl (CAS 1796946-85-4) and 5-methylpyridin-2-yl (CAS 1797185-68-2) variants, differ from the target compound only by addition of a single methyl group on the pyridine ring . However, in related 6-oxo-1,6-dihydropyridazine patent series targeting NaV channels, even minor alterations to the terminal heteroaryl group have been shown to produce ≥10-fold shifts in IC50 values against specific NaV isoforms and significantly alter selectivity profiles [1]. The pyridin-2-yl substitution pattern of the target compound creates a distinct hydrogen-bonding and steric environment around the amide linkage that is absent in the methylated analogs [2]. Consequently, generic substitution without head-to-head comparative biological data carries a high risk of selecting an analog with divergent potency, selectivity, or off-target liability.

Methyl analogs 4-methyl and 5-methyl pyridine variants may shift logP, H-bonding, and steric profile, potentially altering NaV isoform potency.
Core/linker variation Carboxamide linker or reduced 6-oxo core may lose activity; patent SAR indicates essential propanamide and 6-oxo motifs.
Class-level data No direct compound-specific bioactivity; substitution based on class-level SAR may carry higher interpretation risk.

3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Pyridin-2-yl vs. Methyl-Pyridyl Analogs – Impact on Hydrogen Bonding and Steric Profile

The target compound bears an unsubstituted pyridin-2-yl group at the propanamide terminus, whereas the closest commercially cataloged analogs introduce a methyl substituent at the 4-position (CAS 1796946-85-4) or 5-position (CAS 1797185-68-2) of the pyridine ring . Removal of the methyl group reduces the calculated XLogP3-AA by approximately 0.3–0.5 log units relative to the methylated analogs, indicating higher polarity and potentially improved aqueous solubility [1]. Additionally, the pyridin-2-yl nitrogen in the target compound is sterically unencumbered, enabling intramolecular hydrogen bonding with the amide NH that stabilizes a pseudo-cyclic conformation. In patent series disclosing related 6-oxo-1,6-dihydropyridazine NaV inhibitors, analogous pyridin-2-yl vs. substituted pyridyl variations resulted in IC50 differences of 3- to 30-fold against NaV1.7, depending on the specific substitution pattern [2]. No direct head-to-head biological data for this specific compound versus its methyl-pyridyl analogs has been published in the open literature.

Pyridyl substitution effect
Class-level inference
ΔXLogP ≈ -0.3 to -0.5 vs methyl analogs; qualitative steric and H-bond differences
Supports baseline polarity comparison for SAR
No direct bioactivity data for this compound pair
Pyridazinone SAR Heterocyclic medicinal chemistry NaV inhibitor design

Linker Length Specificity: Propanamide vs. Carboxamide in Pyridazinone-Based Inhibitors

The target compound incorporates a propanamide (three-carbon) linker between the pyridazinone core and the pyridine ring, distinguishing it from the more widely reported pyridazinone-3-carboxamide (directly attached amide) series. In published structure-activity relationship studies on phenylpyridazine carboxamide and propanamide derivatives as cholinesterase inhibitors, the propanamide analogs consistently showed altered potency and selectivity compared to their carboxamide counterparts; for example, compound 5d (carboxamide) exhibited AChE IC50 = 0.16 µM and BChE IC50 = 9.80 µM, while propanamide derivatives in the same study displayed distinct IC50 profiles [1]. Although the biological target class differs, the linker-length effect is a recognized determinant of conformational flexibility, target binding mode, and metabolic stability within pyridazinone amide chemotypes. Patent examples of 6-oxo-1,6-dihydropyridazine NaV inhibitors further suggest that the ethylene spacer (propanamide) contributes to optimal NaV isoform selectivity relative to directly linked carboxamide variants [2].

Linker length SAR
Cross-study comparable
Propanamide vs carboxamide: rotatable bonds +1–2; cross-study IC₅₀ shifts 2- to 60-fold in cholinesterase assays
Linker flexibility may influence target binding mode
Cholinesterase data; Nav-specific validation required
Linker SAR Pyridazinone amide series NaV inhibitor pharmacophore

Core Heterocycle Oxidation State: 6-Oxo-Pyridazinone vs. Reduced Dihydropyridazine Derivatives

The target compound contains a 6-oxo-1,6-dihydropyridazin-3-yl (pyridazinone) core, which exists in the keto tautomeric form. This contrasts with analogs bearing a fully aromatic pyridazine or a reduced dihydropyridazine without the 6-oxo substituent. The 6-oxo group serves as both a hydrogen bond acceptor and a modulator of the heterocycle's electron density. In the patent family represented by WO2020140959A1, the 6-oxo-1,6-dihydropyridazine scaffold is specifically claimed as essential for NaV inhibitory activity; removal or reduction of the 6-oxo group abolished activity in closely related biaryl ether series [1]. Additionally, the 1-methyl substitution on the pyridazinone nitrogen prevents tautomerization to the enol form, locking the compound into a single, well-defined hydrogen-bonding presentation. This contrasts with N-unsubstituted or N-H pyridazinones, which exhibit pH-dependent tautomeric equilibria and variable target engagement [2]. No direct comparative data for the target compound versus its des-methyl or reduced analogs has been published.

Core oxidation state
Class-level inference
6-oxo group essential for NaV activity in patent series; N1-methyl locks keto tautomer, eliminating pH-dependent equilibria
Defined tautomeric state supports reproducible target engagement
No direct comparator data for des-methyl or reduced analogs
Oxidation state SAR Pyridazinone tautomerism Metabolic stability

Patent-Disclosed NaV Inhibitor Class: Membership Validation and Benchmarking Against Exemplified Compounds

The target compound falls within the generic Markush structure of WO2020140959A1, which claims 6-oxo-1,6-dihydropyridazine derivatives as NaV inhibitors for pain treatment [1]. Within this patent, exemplified compounds bearing the pyridazinone-propanamide scaffold demonstrated NaV1.7 IC50 values ranging from 0.1 to 5 µM, with selectivity over NaV1.5 ranging from 10- to >100-fold [1]. While the specific target compound (CAS 1797356-76-3) is not individually exemplified with quantitative data, its structural conformity to the most active sub-series—characterized by a propanamide linker, pyridin-2-yl terminus, and N1-methyl substitution—places it in the highest-activity cluster based on patent SAR tables [1]. Comparators such as the 4-methylpyridin-2-yl analog are not individually claimed or exemplified in this patent, suggesting they were either not synthesized or fell outside the preferred substitution pattern. Cross-reference to ChEMBL confirms no deposited bioactivity for any of these specific analogs [2].

Patent sub-series alignment
Class-level inference
Matches preferred patent sub-series: propanamide linker, pyridin-2-yl, N1-methyl-6-oxo; no direct IC₅₀ deposited
Membership in high-activity SAR cluster supports procurement rationale
Exemplified patent compounds: NaV1.7 IC₅₀ 0.1–5 µM range
NaV1.7 inhibition Pain therapeutics Pyridazinone patent analysis

Application Scenarios for 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-yl)propanamide Based on Evidence-Linked Differentiation


NaV1.7-Focused Pain Drug Discovery: Hit Validation and SAR Expansion Around the Pyridin-2-yl Terminus

Given the compound's structural alignment with the preferred sub-series in WO2020140959A1, it is suited as a reference standard for SAR studies exploring pyridin-2-yl terminus modifications in NaV1.7 inhibitor programs. Its unsubstituted pyridin-2-yl group provides a baseline for evaluating the impact of substituent addition (methyl, halogen, methoxy) on NaV isoform potency and selectivity [1]. Procurement of this compound alongside its 4-methyl and 5-methyl analogs enables a controlled matrix experiment to quantify substituent effects, leveraging the physicochemical property differences (ΔXLogP3-AA ≈ -0.3 to -0.5) established in Section 3 [2].

Linker Conformation Analysis: Propanamide as a Conformational Probe in Amide-Linked Heterocyclic Inhibitors

The propanamide linker's four rotatable bonds make this compound a valuable tool for studying the conformational preferences of flexible amide-linked pyridazinone inhibitors. Comparative biophysical studies (NMR, X-ray co-crystallography) with the corresponding carboxamide analog can map the energetic cost of linker extension and its effect on target binding entropy. Such studies are directly informed by the cross-study observation that propanamide vs. carboxamide linkers produce IC50 shifts of 2- to 60-fold in pyridazine-based enzyme inhibitors [1].

Tautomeric State-Controlled Pyridazinone Probe for Biophysical Binding Assays

The N1-methyl substitution locks the pyridazinone core into a single, defined keto tautomer, eliminating pH-dependent tautomeric equilibria that complicate biophysical measurements (e.g., SPR, ITC, DSF) [1]. This compound can serve as a tautomerically stable probe for validating binding assays against NaV channels or other putative targets, where N-unsubstituted analogs would introduce confounding pH-sensitive binding responses.

Physicochemical Benchmarking for CNS Drug-Like Property Optimization

With a molecular weight of 258.28 g/mol, XLogP3-AA of -0.2, and only one hydrogen bond donor, the compound resides near the lower boundary of CNS MPO desirability scores [1]. It can serve as a starting scaffold for property-guided optimization, where the addition of methyl groups (as in the 4-methyl and 5-methyl analogs) incrementally shifts logP toward or beyond CNS-optimal ranges. Procurement of the unsubstituted pyridin-2-yl variant as the baseline enables systematic, quantitative tracking of property changes in an ADME optimization cascade [2].

Application
Selection Property
Validation Focus
NaV1.7 SAR studies (pain research)
Pyridin-2-yl baseline substitution pattern
NaV isoform potency and selectivity profiling
Linker conformation analysis
Propanamide flexibility (4 rotatable bonds)
Conformational study by NMR or co-crystallography
Tautomer-controlled biophysical probe
N1-methyl locked keto tautomer
pH-independent binding assay (SPR, ITC, DSF)
CNS property optimization baseline
Low logP, low HBD scaffold
ADME property tracking in optimization cascade
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